3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including methoxy groups, an oxadiazole ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized by the condensation of appropriate hydrazines with diketones or their equivalents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: A related compound with a similar oxadiazole ring structure.
Uniqueness
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-27-15-6-4-5-14(12-15)25-10-9-16(26)19(23-25)21-22-20(24-30-21)13-7-8-17(28-2)18(11-13)29-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQGVJQIZEFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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